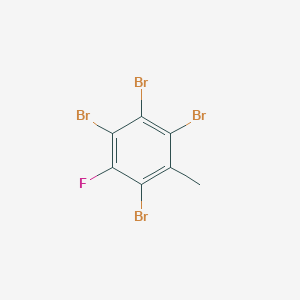
1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene is a halogenated aromatic compound with the molecular formula C7H3Br4F It is characterized by the presence of four bromine atoms, one fluorine atom, and one methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene typically involves the bromination of 4-fluoro-6-methylbenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a temperature range of 0-25°C to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form less brominated derivatives using reducing agents like zinc (Zn) in acetic acid (CH3COOH).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 1,2,3,5-tetrabromo-4-fluoro-6-hydroxybenzene or 1,2,3,5-tetrabromo-4-fluoro-6-aminobenzene.
Reduction: Formation of 1,2,3,5-tribromo-4-fluoro-6-methylbenzene.
Oxidation: Formation of 1,2,3,5-tetrabromo-4-fluoro-6-carboxybenzene.
Aplicaciones Científicas De Investigación
1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various halogenated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, flame retardants, and polymers.
Mecanismo De Acción
The mechanism of action of 1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene depends on its specific application. In biological systems, it may interact with cellular components such as proteins, enzymes, or DNA, leading to various biological effects. The presence of multiple halogen atoms can enhance its binding affinity to target molecules, thereby increasing its potency. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
1,2,3,5-Tetrabromo-4-fluoro-6-methylbenzene can be compared with other halogenated aromatic compounds such as:
1,2,3,5-Tetrabromo-4-chloro-6-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.
1,2,3,5-Tetrabromo-4-fluoro-6-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
1,2,3,5-Tetrabromo-4-fluoro-6-nitrobenzene: Similar structure but with a nitro group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of halogen atoms and the methyl group, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C7H3Br4F |
|---|---|
Peso molecular |
425.71 g/mol |
Nombre IUPAC |
1,2,3,5-tetrabromo-4-fluoro-6-methylbenzene |
InChI |
InChI=1S/C7H3Br4F/c1-2-3(8)5(10)6(11)7(12)4(2)9/h1H3 |
Clave InChI |
KFPDVLIYXHIXSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)Br)Br)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




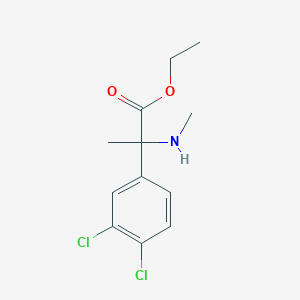
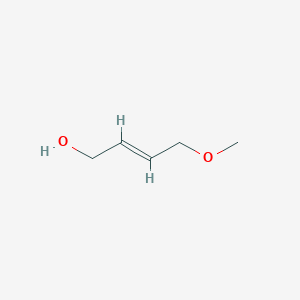
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B13580652.png)
![3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoicacid](/img/structure/B13580687.png)
![1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate](/img/structure/B13580692.png)

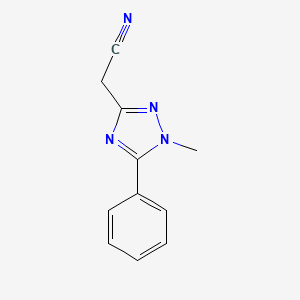
![2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13580710.png)

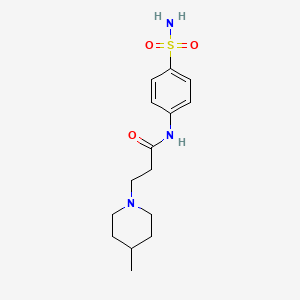
![6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)

